molecular formula C24H28N4O B2369058 Azepan-1-yl(4-((3-ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone CAS No. 1251586-92-1

Azepan-1-yl(4-((3-ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone

Cat. No. B2369058
CAS RN: 1251586-92-1
M. Wt: 388.515
InChI Key: HGLFGWVCNRSRJQ-UHFFFAOYSA-N
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Description

Azepan-1-yl(4-((3-ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to possess unique biochemical and physiological properties that make it an attractive candidate for drug development. In

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development

Azepanes and their derivatives, including Azepan-1-yl(4-((3-ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone, have been studied for their potential in chemical synthesis and the development of heterocyclic compounds. These compounds are of interest due to their diverse pharmacological activities. For instance, naphthyridine derivatives are recognized for their anticancer activity. A study highlighted a novel naphthyridine derivative that demonstrated significant anticancer effects in human melanoma cells, indicating potential applications in cancer treatment (Kong et al., 2018). Furthermore, the synthesis of azepines through thermolysis of substituted aryl azides showcases the adaptability of azepane structures in creating complex heterocyclic frameworks (Ohba et al., 1986).

Photophysical Properties and Material Science

Azepane derivatives also find applications in material science, particularly in the study of photophysical properties. The synthesis of Near-Infrared (NIR) naphthyl-containing aza-BODIPYs, for instance, showcases the impact of azepane derivatives on the photophysical properties of materials. These compounds, due to extended π-conjugation, demonstrate bathochromic shifts in absorption and emission maxima, indicating their potential use in photodynamic therapy and as photosensitizers for singlet oxygen generation (Jiang et al., 2015).

Pharmacological Research

In pharmacological research, azepane derivatives have been explored for their biological activities. For example, studies on the benzoylindole azepane isomers of AM-2233 and AM-1220 have contributed to understanding the pharmacological properties of these compounds. Such research aids in the identification of potential therapeutic agents and provides insights into their mechanisms of action (Nakajima et al., 2012).

Heterocyclic Compound Synthesis

The ability to synthesize and manipulate heterocyclic compounds using azepane derivatives is crucial for developing new pharmaceuticals and materials. Research into the synthesis of (2-Aminophenyl)(naphthalen-2-yl)methanones through intramolecular rearrangement highlights the versatility of azepane derivatives in organic synthesis, paving the way for novel compound development with potential applications across various fields (Jing et al., 2018).

properties

IUPAC Name

azepan-1-yl-[4-(3-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-3-18-9-8-10-19(15-18)27-22-20-12-11-17(2)26-23(20)25-16-21(22)24(29)28-13-6-4-5-7-14-28/h8-12,15-16H,3-7,13-14H2,1-2H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLFGWVCNRSRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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